2,4,6-Tribromoaniline
Description
Contextual Significance in Organic Chemistry and Related Fields
2,4,6-Tribromoaniline (B120722) (TBA) is a synthetic organic compound characterized by a benzene (B151609) ring substituted with an amino group and three bromine atoms at the 2, 4, and 6 positions. wikipedia.orgontosight.ai This specific arrangement of atoms imparts unique chemical properties that make it a significant molecule in organic chemistry. ontosight.ai The presence of the activating amino group and the deactivating but ortho-, para-directing bromine atoms on the aromatic ring makes TBA a versatile intermediate in various synthetic reactions. askfilo.com
In organic synthesis, TBA serves as a crucial building block for creating more complex molecules. ontosight.ai It is particularly important in the synthesis of dyes, pharmaceuticals, and agrochemicals. wikipedia.org The reactivity of its amino and bromo groups allows for a range of chemical transformations, making it a valuable reagent for chemists. ontosight.ai For instance, the amino group can be diazotized and subsequently replaced, a common strategy in the synthesis of various aromatic compounds. wikipedia.org
The compound also plays a role as an intermediate in the formulation of flame retardants, which are incorporated into plastics to enhance their fire resistance. myskinrecipes.comlookchem.com This application highlights its relevance in materials science, where the demand for safer and more resilient materials is ever-present.
Historical and Current Research Trajectories
The discovery of this compound dates back to the early 20th century, a period of intense exploration into halogenated compounds. ontosight.ai Early research focused on its synthesis, typically through the bromination of aniline (B41778) in a solvent like acetic acid or dilute hydrochloric acid. wikipedia.orgscribd.com A notable early preparation method involved the controlled bromination of aniline as described by Suthers et al. in 1962. drugfuture.com
Historically, research has also explored the reactions of TBA. For example, diazotization followed by reaction with ethanol (B145695) can be used to replace the diazonium group with a hydrogen atom, yielding 1,3,5-tribromobenzene. wikipedia.org Early 20th-century studies also investigated the formation of benzaldehyde (B42025) and this compound from 3,5-dibromo-4-aminobenzhydrol through the action of bromine. acs.org
Current research trajectories are increasingly focused on developing greener and more efficient synthesis methods. ontosight.aigoogle.com Traditional methods often involve the use of liquid bromine, which poses environmental concerns. google.com Modern approaches aim to mitigate these issues, with some research exploring electrochemical synthesis from nitrobenzene (B124822) as a more environmentally friendly alternative. google.com Another patented method describes the preparation of TBA from benzene using a micro-mesoporous composite molecular sieve catalyst, which can be recycled. google.com
Furthermore, contemporary studies are investigating the compound's potential applications in new areas. Research has explored its use in the synthesis of novel antimicrobial agents, with studies showing its effectiveness against both Gram-positive and Gram-negative bacteria. ijcrt.orgresearchgate.net
Interdisciplinary Relevance and Emerging Research Frontiers
The significance of this compound extends beyond traditional organic chemistry, finding relevance in several interdisciplinary fields. Its role as an intermediate for flame retardants connects it to materials science and engineering, where researchers are developing advanced, fire-resistant materials. myskinrecipes.comnih.gov Recent research has even explored its use as a building block for conjugated microporous polymer hollow nanospheres, which have applications in creating flame-retardant epoxy resins. nih.gov
In the field of environmental science, TBA is used as a reference compound for the analysis of phenolic brominated flame retardants and their by-products in water, aiding in environmental monitoring. lookchem.comsigmaaldrich.com The study of its electrochemical oxidation also contributes to a better understanding of its environmental fate and potential degradation pathways. sigmaaldrich.comchemicalbook.com
Emerging research frontiers for this compound include its potential application in nanotechnology and biomedicine. ontosight.ai Researchers are exploring the use of nanotechnology to create more efficient and environmentally friendly synthesis methods. ontosight.ai There is also interest in its potential inhibitory effects on human cytochrome P450 enzymes, which could have implications for pharmaceutical research. chemicalbook.comchemicalbook.com The synthesis of new compounds derived from TBA, such as benzal-2,4,6-tribromoaniline, continues to be an area of active investigation. acs.org
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄Br₃N wikipedia.org |
| Molar Mass | 329.817 g·mol⁻¹ wikipedia.org |
| Appearance | Beige to grey crystalline solid chemicalbook.com |
| Melting Point | 120-122 °C wikipedia.orgchemicalbook.com |
| Boiling Point | 300 °C wikipedia.org |
| Density | 2.35 g/cm³ drugfuture.com |
| Solubility in water | Insoluble wikipedia.org |
Synthesis of this compound
| Reaction | Description |
|---|---|
| From Aniline | Aniline reacts with bromine water at room temperature to produce a white precipitate of this compound. This is an electrophilic aromatic substitution reaction. wikipedia.orgaskfilo.com |
| From Benzene | A multi-step synthesis involving the nitration of benzene to nitrobenzene, followed by reduction to aniline, and subsequent bromination. quora.com |
| Electrochemical Synthesis | A greener method that can use nitrobenzene as a starting material, avoiding the use of highly polluting liquid bromine. google.com |
Research Findings on this compound
| Area of Research | Key Findings |
|---|---|
| Organic Synthesis | A versatile intermediate for synthesizing dyes, pharmaceuticals, and agrochemicals. wikipedia.org Can be converted to 1,3,5-tribromobenzene. wikipedia.org |
| Materials Science | Used as an intermediate in the production of flame retardants for plastics. myskinrecipes.comlookchem.com A building block for novel flame-retardant polymer nanospheres. nih.gov |
| Antimicrobial Activity | Demonstrates activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. ijcrt.orgresearchgate.net |
| Environmental Analysis | Serves as a reference standard for detecting brominated flame retardants in water samples. lookchem.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromoaniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPODVKBTHCGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051733 | |
| Record name | 2,4,6-Tribromoaniline | |
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Molecular Weight |
329.81 g/mol | |
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Physical Description |
Solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | 2,4,6-Tribromoaniline | |
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Boiling Point |
300 °C | |
| Record name | 2,4,6-TRIBROMOANILINE | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER | |
| Record name | 2,4,6-TRIBROMOANILINE | |
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Density |
2.35 | |
| Record name | 2,4,6-TRIBROMOANILINE | |
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Color/Form |
NEEDLES FROM ALCOHOL, BENZENE | |
CAS No. |
147-82-0, 52628-37-2 | |
| Record name | 2,4,6-Tribromoaniline | |
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| Record name | 2,4,6-Tribromoaniline | |
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| Record name | Tribromoaniline | |
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| Record name | s-Tribromoaniline | |
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| Record name | Benzenamine, 2,4,6-tribromo- | |
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| Record name | 2,4,6-Tribromoaniline | |
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| Record name | 2,4,6-tribromoaniline | |
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| Record name | 2,4,6-TRIBROMOANILINE | |
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| Record name | 2,4,6-TRIBROMOANILINE | |
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Melting Point |
120-122 °C | |
| Record name | 2,4,6-TRIBROMOANILINE | |
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Synthetic Methodologies and Mechanistic Investigations
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution represents the most traditional and widely employed route for the bromination of aniline (B41778). The strong activating nature of the amino group dictates the regiochemical outcome of these reactions.
The direct bromination of aniline is a facile reaction that readily yields the trisubstituted product, 2,4,6-tribromoaniline (B120722). allen.in This high reactivity stems from the powerful electron-donating effect of the amino group.
The synthesis of this compound is typically achieved by treating aniline with bromine water or a solution of bromine in a suitable solvent. askfilo.com The reaction proceeds rapidly at room temperature, often resulting in the immediate formation of a white precipitate of the desired product. askfilo.comwikipedia.orgvedantu.com Common solvents include acetic acid or dilute hydrochloric acid. wikipedia.orgchemicalbook.com One preparative method involves dissolving aniline in glacial acetic acid, followed by the dropwise addition of a bromine-acetic acid mixture, all while cooling in an ice bath to manage the exothermic reaction. youtube.com
The regioselectivity of bromination can be highly dependent on the reaction medium, especially when using alternative brominating agents like N-bromosuccinimide (NBS). A study on meta-substituted anilines using NBS demonstrated that the polarity of the solvent significantly influences the ratio of isomeric products. thieme-connect.com The reaction can be tuned by selecting a solvent with the appropriate dielectric constant to favor a specific isomer. thieme-connect.com For the direct synthesis of this compound, the high activation of the aniline ring makes achieving monosubstitution challenging, as di- and tri-bromo products form readily. libretexts.org
To control the reaction and produce monobrominated anilines, such as p-bromoaniline, a common strategy is to first protect the highly activating amino group by acetylation. chemistrysteps.combyjus.com This forms acetanilide, which has a moderately activating -NHCOCH3 group. byjus.comijcrt.org The acetyl group reduces the electron-donating capacity of the nitrogen's lone pair through resonance, thus attenuating the ring's reactivity and allowing for selective monobromination at the para position. libretexts.orgbyjus.com The acetyl group can then be removed by hydrolysis to yield the desired bromoaniline. libretexts.org
Table 1: Selected Reaction Conditions for the Bromination of Aniline
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Aniline | Bromine Water | Water | Room Temperature | This compound | askfilo.comvedantu.com |
| Aniline | Bromine | Glacial Acetic Acid | Ice Bath | This compound | youtube.com |
| Aniline | Bromine | Acetic Acid | Not Specified | This compound | chemicalbook.com |
| Aniline | n-Butyllithium, Trimethyltin (B158744) chloride, then Bromine | Ether | -78 °C | p-Bromoaniline | acs.org |
The amino group (-NH2) of aniline is a powerful activating group in electrophilic aromatic substitution. chemistrysteps.combyjus.com Its lone pair of electrons increases the electron density of the benzene (B151609) ring through resonance, particularly at the ortho and para positions. vedantu.combyjus.com This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles like the bromine cation (Br+). vedantu.comchemistrysteps.com
The mechanism involves the attack of the electron-rich aromatic ring on the bromine molecule, which becomes polarized in the presence of the aniline. vedantu.combyjus.com This leads to the formation of a sigma complex (or Wheland intermediate), which is stabilized by the resonance delocalization of the positive charge. The strong activation by the -NH2 group is so pronounced that the reaction with bromine proceeds rapidly without a catalyst and leads to exhaustive substitution at all available ortho and para positions, yielding this compound. allen.inaskfilo.comchemistrysteps.com
In acidic media, the situation can change. The amino group can be protonated to form the anilinium ion (-NH3+). chemistrysteps.com This group is strongly deactivating and a meta-director due to its positive charge, which withdraws electron density from the ring. chemistrysteps.com This is why direct nitration of aniline in strong acid yields a significant amount of the meta-substituted product. chemistrysteps.combyjus.com
Due to the high reactivity of aniline, a catalyst is generally not required for its bromination to produce this compound. allen.inchemistrysteps.com However, in the broader context of aromatic bromination and for less activated or protected anilines, various catalytic systems have been developed to improve reaction rates and regioselectivity.
Traditional Lewis acids such as iron(III) bromide (FeBr3) are common catalysts for the bromination of less reactive aromatic compounds, but they are often unnecessary for aniline. chemistrysteps.comgoogle.com More advanced and milder catalytic systems have been explored for the regioselective bromination of anilines. These include:
Copper-based catalysts : A practical method for regioselective bromination involves using a catalytic amount of copper(II) sulfate (B86663) (CuSO4·5H2O) with sodium bromide (NaBr) and sodium persulfate (Na2S2O8). researchgate.net Another approach uses copper(II) bromide (CuBr2) in ionic liquids to achieve highly regioselective para-bromination of unprotected anilines under mild conditions. nih.gov
Triphenylphosphine (B44618) : It has been discovered that triphenylphosphine (PPh3) can act as a catalyst for aromatic bromination using N-bromosuccinimide (NBS), allowing the reaction to proceed at lower temperatures. acs.org
Zeolite-supported catalysts : An Fe2O3/zeolite system has been shown to be an effective, easy-to-handle, and recyclable catalyst for the bromination of non-activated aromatic compounds. rsc.org
Iodine : Iodine can be used to catalyze bromination reactions, where the effective catalytic species is shown to be iodine bromide (IBr), formed in situ. ias.ac.in
The synthesis of this compound from the fundamental precursor benzene is a classic example of a multistep aromatic synthesis that requires careful consideration of the directing effects of substituents. The standard sequence involves three key steps: quora.comchegg.com
Nitration of Benzene : Benzene is first treated with a nitrating mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). This electrophilic aromatic substitution introduces a nitro group (-NO2) onto the ring, forming nitrobenzene (B124822). quora.com
Reduction of Nitrobenzene : The nitro group is then reduced to an amino group (-NH2). This is typically accomplished using a metal and acid, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), to produce aniline. quora.com
Bromination of Aniline : Finally, the aniline is subjected to bromination. As previously described, treatment with excess bromine water or bromine in acetic acid results in the exhaustive substitution at the ortho and para positions to yield the final product, this compound. quora.com
An innovative one-pot electrochemical method has also been developed. This process uses benzene as the starting material in a diaphragm-free electrolytic cell with a bromine salt as the bromine source and a nitric acid aqueous solution as the electrolyte. google.com In this system, benzene is first nitrated and then reduced to aniline at the cathode, while bromide ions are oxidized to elemental bromine at the anode, which then reacts with the aniline to form this compound. google.com
Bromination of Aniline and Substituted Anilines
Advanced and Novel Synthetic Approaches
Beyond the classical methods, several advanced and novel synthetic strategies have been developed to achieve more controlled and selective bromination of anilines. These methods often offer milder reaction conditions, higher selectivity, and improved functional group tolerance.
One notable approach provides a highly regioselective method for the monobromination of aromatic amines. acs.org This procedure involves the in-situ formation of a tin amide by treating the aniline with n-butyllithium and then trimethyltin chloride. Subsequent reaction with elemental bromine at low temperature (-78 °C) affords the para-bromoaniline in good yield with excellent selectivity, avoiding the formation of ortho or dibromo isomers. acs.org
A metal-free, highly para-selective bromination technique employs the organic dye Eosin Y as a bromine source in combination with Selectfluor. acs.org This reaction proceeds smoothly at room temperature under mild conditions. Mechanistic studies suggest the in-situ formation of a reactive intermediate, "Selectbrom," via a radical pathway, which acts as a highly regioselective brominating agent for a wide range of aniline derivatives. acs.org
The use of copper halides, specifically CuBr2, in ionic liquids as solvents also represents a modern approach. nih.gov This system allows for the direct, highly regioselective para-bromination of unprotected anilines in high yields under mild conditions, offering a safer and more environmentally friendly alternative to other methods. nih.gov
Electrochemical Synthesis Methodologies
The electrochemical synthesis of this compound represents a modern and environmentally conscious approach, offering high efficiency and reduced waste compared to traditional chemical methods. google.com This method utilizes an electrolytic cell to drive the bromination reaction, often starting from basic raw materials like benzene or nitrobenzene. google.com
A key innovation in the electrochemical production of this compound is the use of a diaphragm-free electrolytic cell. google.com This design simplifies the reactor setup and avoids issues associated with diaphragm clogging, such as the precipitation of magnesium hydroxide (B78521) seen in older electrolytic bromine recovery processes. google.comcsmcri.res.in The cell is equipped with an anode and a cathode, which can be made from various materials including copper, graphite, glassy carbon, platinum, or lead. google.comgoogle.com The absence of a diaphragm allows for a more integrated process where reactions at both electrodes contribute to the final product formation within a single compartment. google.com
The electrolyte in these systems is typically an aqueous acid solution, with nitric acid (20-50% concentration) or sulfuric acid being common choices. google.comgoogle.com The bromine source consists of bromide salts, such as sodium bromide (NaBr) or potassium bromide (KBr), dissolved in the electrolyte. google.comgoogle.com
A significant advantage of this electrochemical method is its exceptional bromine atom utilization, which can approach 100%. google.com This is a substantial improvement over classical bromination methods where utilization can be as low as 30-50%. This high efficiency is achieved because the bromide ions are continuously regenerated and utilized in a closed loop within the cell.
| Parameter | Description | Source |
|---|---|---|
| Cell Type | Diaphragm-free electrolytic cell | google.com |
| Raw Material | Benzene or Nitrobenzene | google.com |
| Electrolyte | Nitric acid (20-50%) or Sulfuric acid (5-10%) aqueous solution | google.comgoogle.com |
| Bromine Source | Sodium Bromide (NaBr) and/or Potassium Bromide (KBr) | google.comgoogle.com |
| Electrodes | Copper, graphite, glassy carbon, platinum, or lead | google.comgoogle.com |
| Bromine Atom Utilization | Approaching 100% | google.com |
The mechanism in a diaphragm-free cell using benzene as the initial raw material is a sophisticated multi-step process that efficiently utilizes both the anode and cathode reactions. google.com
Nitration : Initially, benzene is nitrated to nitrobenzene in the nitric acid electrolyte, a reaction catalyzed by the acidic environment. google.com
Cathodic Reduction : At the cathode, the nitrobenzene formed in the first step is reduced to aniline (C₆H₅NH₂). google.com
Anodic Oxidation : Simultaneously, at the anode, bromide ions (Br⁻) from the electrolyte salt are oxidized to generate elemental bromine (Br₂). google.com
Electrophilic Aromatic Substitution : The newly formed bromine, a strong electrophile, then reacts with the aniline produced at the cathode. The powerful activating effect of the amino (-NH₂) group directs the bromine atoms to the ortho and para positions, rapidly forming the final product, this compound. google.comyoutube.com
Studies on the electrochemical oxidation of bromoanilines have also pointed to the Bacon-Adams mechanism as a relevant pathway, particularly in acetonitrile (B52724) solutions. researchgate.net However, in the case of this compound, where the ortho and para positions are already substituted, further halogenation does not occur. researchgate.net
A significant advantage of these advanced electrolytic systems is the reusability of the catalyst. google.com The HY/HMS molecular sieve can be recovered and reused for multiple cycles (e.g., up to 5 cycles) without a significant drop in yield, which remains high at 92-95%. This feature, combined with high current efficiency and the avoidance of toxic liquid bromine, reduces production costs and minimizes environmental pollution, making it a green and sustainable synthetic route. google.comnumberanalytics.com
| Catalyst System | Key Features | Source |
|---|---|---|
| HY/HMS Molecular Sieve | Micro-mesoporous composite structure. Enhances nitration and overall efficiency. | google.com |
| Catalyst Reusability | Can be effectively reused for at least 5 cycles. | |
| Process Yield | 92-95% with catalyst reuse. | |
| Efficiency | High current efficiency and nearly 100% bromine atom utilization. | google.com |
Biosynthetic Pathways and Natural Occurrence
For a long time, this compound was considered to be a compound of exclusively synthetic origin, resulting from industrial activities and entering the environment as a xenobiotic substance. lookchem.com However, recent research has overturned this assumption, revealing that it is also a naturally occurring product. lookchem.comresearchgate.net
Scientific investigations have confirmed that this compound is biosynthesized by the marine biofilm-forming microalga, Nitzschia cf. pellucida. lookchem.comresearchgate.net This discovery places this compound into a novel class of halogenated natural products. lookchem.com
The biosynthesis was confirmed through stable isotope labeling studies. lookchem.comrsc.org When the microalga was cultured in media containing stable isotopes, the resulting this compound incorporated these labels, proving its de novo biosynthesis by the organism. lookchem.com Further experiments using cell-free enzyme preparations from N. cf. pellucida demonstrated that the addition of aniline and hydrogen peroxide led to the formation of mono-, di-, and tribrominated anilines. lookchem.com This suggests a biosynthetic pathway involving a regioselective electrophilic aromatic substitution of an aniline precursor, catalyzed by algal enzymes. lookchem.com The identification of this natural source complicates the environmental monitoring of the compound, as its presence can no longer be attributed solely to anthropogenic pollution. lookchem.com
Enzymatic Halogenation Mechanisms in Biological Systems
The biosynthesis of halogenated natural products, including aromatic compounds like this compound, is predominantly carried out by a class of enzymes known as haloperoxidases. rsc.orgnih.gov These enzymes are widespread in marine and terrestrial organisms and facilitate the incorporation of halogen atoms into organic molecules. researchgate.netnih.gov The primary types of haloperoxidases are iron-heme dependent, vanadium-dependent (V-HPO), and metal-free. mdpi.com
In marine environments, particularly in algae, vanadium bromoperoxidases (V-BrPO) are crucial for the biosynthesis of brominated metabolites. rsc.orgudel.edu The catalytic cycle of V-BrPO involves the oxidation of a bromide anion (Br⁻) by hydrogen peroxide (H₂O₂). mdpi.comudel.edu This process generates a highly reactive electrophilic bromine species, often described as a bromonium ion equivalent (e.g., enzyme-bound hypobromite (B1234621) or 'Br⁺'). udel.edu
This electrophilic bromine is then directed towards a substrate, such as an aniline precursor. The mechanism proceeds as a regioselective electrophilic aromatic substitution. lookchem.com In the case of an aniline molecule, the amino (-NH₂) group is a strong activating group, directing electrophilic attack to the ortho and para positions (carbons 2, 4, and 6). The enzyme's active site likely orients the aniline substrate to facilitate sequential bromination at these specific positions, leading to the formation of the highly substituted this compound. lookchem.comscribd.com This enzymatic process offers a high degree of control and selectivity, which is difficult to achieve in traditional chemical synthesis without the use of protecting groups or specific catalysts. ccspublishing.org.cn
De Novo Biosynthesis Confirmation via Isotopic Labeling Studies
Historically, this compound and related halogenated anilines were considered to be exclusively of synthetic origin, primarily used as chemical intermediates and flame retardants. lookchem.comresearchgate.net However, recent research has confirmed their natural origin through de novo biosynthesis in certain marine organisms. Isotopic labeling studies have been instrumental in providing definitive proof.
Key research has identified a marine biofilm-forming microalga, Nitzschia cf. pellucida, as a producer of this compound. lookchem.com Labeling studies and kinetic experiments confirmed that this alga biosynthesizes the compound, establishing it as a novel class of natural product. lookchem.comresearchgate.net
In these studies, the following approaches were used:
Stable Isotope Labeling: The microalga was cultivated in a medium containing ¹⁵N-labeled sodium nitrate (B79036) (¹⁵NaNO₃) as the sole nitrogen source. Subsequent mass spectrometry analysis of the extracted metabolites showed the incorporation of the ¹⁵N isotope into the this compound molecule, confirming that the alga constructed the molecule from basic nutrients. lookchem.com
Precursor Feeding Experiments: To identify the immediate precursor, deuterated aniline was fed to the algal cultures. However, this did not lead to the formation of labeled this compound, suggesting that aniline itself may not be taken up by the cell but is an internal intermediate. researchgate.net The 2,4,6-substitution pattern strongly points to a regioselective electrophilic aromatic substitution of an aniline precursor. lookchem.com
Cell-Free Enzyme Assays: Further confirmation came from experiments using cell-free enzyme preparations from N. cf. pellucida. When these enzymatic extracts were supplied with aniline and hydrogen peroxide, the formation of mono-, di-, and this compound was observed, demonstrating that the necessary enzymatic machinery for the bromination of aniline is present within the alga. lookchem.com
These findings conclusively demonstrate that this compound is not just an anthropogenic pollutant but is also a naturally occurring metabolite synthesized de novo by marine microorganisms.
Table 1: Summary of Isotopic Labeling and Enzymatic Studies on this compound Biosynthesis
| Experimental Approach | Organism/System | Key Finding | Conclusion | Reference(s) |
| Stable Isotope Labeling | Nitzschia cf. pellucida | Incorporation of ¹⁵N from ¹⁵NaNO₃ into the this compound molecule. | Confirms de novo biosynthesis by the organism. | lookchem.com |
| Kinetic Analysis | Nitzschia cf. pellucida cultures | Production of halogenated anilines correlates with algal growth. | The compound is actively produced by the alga. | lookchem.comresearchgate.net |
| Cell-Free Enzyme Assay | Enzyme extract from N. cf. pellucida | Addition of aniline and H₂O₂ resulted in the formation of mono-, di-, and tribrominated anilines. | The alga possesses the necessary enzymes to perform the bromination of an aniline precursor. | lookchem.com |
Chemical Reactivity and Derivatization Studies
Electrochemical Oxidation and Transformation Products
The electrochemical oxidation of halogenated anilines, including 2,4,6-tribromoaniline (B120722), has been a subject of detailed investigation to understand their reaction mechanisms and transformation products.
Oxidation Mechanisms in Various Solvents (e.g., Aqueous Sulphuric Acid, Acetonitrile)
The mechanism of electrochemical oxidation of this compound is significantly influenced by the solvent system employed.
In Acetonitrile (B52724): Studies on the electrochemical oxidation of this compound in unbuffered acetonitrile have shown that the primary reaction is dimerization. researchgate.net This process is believed to follow the Bacon–Adams mechanism, which is a common pathway for the oxidation of halogenated anilines in this solvent. researchgate.net Unlike other bromoanilines where halogen elimination and subsequent substitution occur, the oxidation of this compound does not lead to further halogenation because the bromide ion is oxidized to elemental bromine. researchgate.net The formation of azobenzene-type compounds through 'head-to-head' coupling is considered negligible. researchgate.net Advanced electrochemical methods have been used to gain deeper insights into the mechanistic and thermodynamic details of these electrodimerization reactions. researchgate.net
In Aqueous Sulphuric Acid: In highly concentrated aqueous sulphuric acid solutions (> 9.0 mol dm⁻³), the electrochemical oxidation of substituted anilines on a platinum electrode has been studied. For instance, the oxidation of 2,4-dibromo-6-nitroaniline, a related compound, shows the existence of different electroactive forms depending on the acid concentration. rsc.org Initially, a reversible one-electron oxidation generates a radical cation, which then undergoes deprotonation. rsc.org This is followed by another one-electron oxidation to form a dication, which then hydrolyzes to a p-benzoquinonimine derivative and further to the corresponding p-benzoquinone. rsc.org While this specific study was not on this compound itself, it provides a model for the complex oxidation pathways of substituted anilines in strong aqueous acid.
Identification and Characterization of Oxidation By-products (e.g., Polybromophenazines)
Controlled potential electrolysis is a key technique used to prepare sufficient quantities of oxidation products for identification. researchgate.net The resulting products are then typically separated and identified using methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Mass Spectrometry (ES-MS). researchgate.netresearchgate.net For bromoanilines, the main oxidation products are typically brominated 4-aminodiphenylamines formed through a dimerization process. researchgate.net In the specific case of this compound, while dimerization is the main route, the formation of polybromophenazines as by-products has also been considered in the broader context of halogenated aniline (B41778) oxidation.
Reactions at the Amino Group
The amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a range of important derivatives.
Diazotization and Subsequent Conversion Reactions (e.g., to 1,3,5-Tribromobenzene)
The amino group of this compound can be converted into a diazonium group (-N₂⁺), which is an excellent leaving group and a versatile intermediate for further reactions.
The diazotization of this compound is typically achieved by treating it with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulphuric acid at low temperatures. nih.govyoutube.com The resulting diazonium salt is often not isolated but used directly in subsequent reactions.
One of the most significant applications of this reaction is the synthesis of 1,3,5-tribromobenzene. wikipedia.org The diazonium group is replaced by a hydrogen atom through a reduction reaction, often accomplished by treatment with ethanol (B145695) or hypophosphorous acid (H₃PO₂). wikipedia.orgdoubtnut.comstackexchange.com
Reaction Scheme: Synthesis of 1,3,5-Tribromobenzene
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Diazotization | This compound | NaNO₂, H₂SO₄, H₂O | 2,4,6-Tribromobenzenediazonium salt |
| 2. Reduction | 2,4,6-Tribromobenzenediazonium salt | H₃PO₂ or Ethanol | 1,3,5-Tribromobenzene |
Nucleophilic Substitutions and Derivatization (e.g., Thiourea (B124793) Derivatives)
While the benzene (B151609) ring of this compound is generally deactivated towards nucleophilic aromatic substitution due to the electron-rich nature of the ring, the amino group itself can act as a nucleophile. It can react with various electrophiles to form a range of derivatives. For instance, reactions with isothiocyanates can lead to the formation of thiourea derivatives, which are of interest in medicinal chemistry and materials science.
Acylation Reactions (e.g., Formation of 2,4,6-Tribromoformanilide)
The amino group of this compound can be readily acylated. A notable example is the reaction with a mixture of formic acid and acetic anhydride (B1165640) to produce 2,4,6-tribromoformanilide. nih.gov This reaction involves the formation of a mixed anhydride which then acts as the formylating agent.
Acylation Reaction Details
| Reactant | Reagents | Solvent | Product |
|---|---|---|---|
| This compound | Formic acid, Acetic anhydride | Tetrahydrofuran (THF) | 2,4,6-Tribromoformanilide |
This formanilide (B94145) derivative can serve as a precursor for other compounds, such as 1,3,5-tribromo-2-isocyanobenzene, through dehydration reactions. nih.gov
Cross-Coupling Reactions of Bromine Substituents
The bromine substituents on the this compound ring are amenable to various cross-coupling reactions, enabling the synthesis of a diverse range of substituted aniline derivatives. The Suzuki-Miyaura cross-coupling reaction, in particular, has been effectively utilized for this purpose.
The palladium-catalyzed Suzuki reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl boronic acids. researchgate.net A notable protocol for this transformation involves a Pd(OAc)₂-catalyzed, ligand-free reaction conducted under aerobic conditions in an aqueous N,N-dimethylformamide (DMF) solvent system. researchgate.net This approach has proven to be efficient for the synthesis of a series of mono-, bis-, and tris-arylsubstituted aniline derivatives. researchgate.net
The reaction conditions are generally mild, and the use of a palladium catalyst is crucial for the successful coupling. nih.govresearchgate.net The process is tolerant of a variety of functional groups on the aryl boronic acid, allowing for the introduction of diverse aryl moieties onto the aniline core. nih.govresearchgate.net
A facile and efficient protocol has been developed for the synthesis of mono-, bis-, and tris-arylsubstituted aniline derivatives from this compound via the Suzuki reaction. researchgate.net This method allows for the controlled substitution of the bromine atoms. By adjusting the stoichiometry of the aryl boronic acid and the reaction conditions, it is possible to selectively synthesize the desired substitution pattern.
Research has demonstrated the successful synthesis of a range of these derivatives. For instance, the reaction of this compound with different aryl boronic acids has yielded the corresponding tris-arylsubstituted products in good to excellent yields. researchgate.net The reaction is not significantly affected by the electronic properties of the substituents on the aryl boronic acid, with both electron-rich and electron-deficient groups affording high yields. researchgate.net
Below is a table summarizing the synthesis of various tris-arylsubstituted aniline derivatives from this compound using a Pd(OAc)₂-catalyzed Suzuki reaction.
Table 1: Synthesis of Tris-Arylsubstituted Aniline Derivatives via Suzuki Reaction
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 2,4,6-Tris(phenyl)aniline | 95 |
| 4-Methylphenylboronic acid | 2,4,6-Tris(4-methylphenyl)aniline | 98 |
| 3-Methylphenylboronic acid | 2,4,6-Tris(3-methylphenyl)aniline | 98 |
| 4-Methoxyphenylboronic acid | 2,4,6-Tris(4-methoxyphenyl)aniline | 99 |
| 4-Fluorophenylboronic acid | 2,4,6-Tris(4-fluorophenyl)aniline | 92 |
| 4-Chlorophenylboronic acid | 2,4,6-Tris(4-chlorophenyl)aniline | 94 |
Data sourced from a study on the facile synthesis of aryl-substituted aniline derivatives. researchgate.net
Influence of Steric Hindrance on Reactivity
The reactivity of this compound in cross-coupling reactions is significantly influenced by steric hindrance. The presence of two bromine atoms in the ortho positions (positions 2 and 6) relative to the amino group creates a sterically crowded environment around the reactive sites. This steric bulk can impede the approach of the catalyst and the coupling partner, potentially leading to lower reaction rates and yields compared to less substituted anilines.
While Suzuki-Miyaura reactions are generally robust, substrates with significant steric hindrance can present challenges. topicsonchemeng.org.my For instance, the successful coupling of an ortho/ortho' substituted bromoaniline was reported to give the product in a modest 40% yield, highlighting the impact of steric hindrance. nih.gov The development of efficient catalytic systems is crucial to overcome the steric barriers in such polysubstituted compounds. Despite these challenges, the successful synthesis of tris-arylsubstituted derivatives from this compound indicates that with optimized reaction conditions, the steric hindrance can be effectively managed. researchgate.net The choice of catalyst, ligand, and solvent system plays a critical role in facilitating the reaction with sterically encumbered substrates. nih.gov
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 2,4,6-Tribromoaniline (B120722) is relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the two protons of the amine group. In a typical spectrum recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a single sharp signal. spectrabase.com The amine protons also produce a singlet, though its chemical shift can be variable and influenced by solvent, concentration, and temperature. A study using dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent reported the aromatic protons at δ 7.63 ppm and the amine protons at δ 5.54 ppm. rsc.org
Interactive Data Table: ¹H-NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Integration |
|---|---|---|---|---|
| Aromatic C-H (H-3, H-5) | ~7.5 | CDCl₃ | Singlet (s) | 2H |
| Amine N-H | ~4.8 | CDCl₃ | Singlet (s) | 2H |
| Aromatic C-H (H-3, H-5) | 7.63 | DMSO-d6 | Singlet (s) | 2H |
| Amine N-H | 5.54 | DMSO-d6 | Singlet (s) | 2H |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum also reflects the molecular symmetry, showing four distinct signals corresponding to the four unique carbon environments. chemicalbook.com The carbon atom bonded to the amino group (C1) is observed at one chemical shift, the two carbons bearing bromine atoms ortho to the amino group (C2, C6) are equivalent and show a single signal, the carbon with a bromine atom para to the amino group (C4) gives another signal, and the two carbons bearing hydrogen atoms (C3, C5) are also equivalent, resulting in a fourth signal. pressbooks.publibretexts.org The specific chemical shifts are influenced by the strong electron-withdrawing effects of the bromine atoms and the electron-donating nature of the amino group. oregonstate.edu
Interactive Data Table: ¹³C-NMR Data for this compound
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Hybridization |
|---|---|---|
| C1 (-NH₂) | ~143 | sp² |
| C3, C5 (-H) | ~135 | sp² |
| C2, C6 (-Br) | ~112 | sp² |
| C4 (-Br) | ~110 | sp² |
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. chemicalbook.comnist.gov The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-N stretching vibration appears near 1300 cm⁻¹, while the strong C-Br stretching vibrations are located in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Raman Spectroscopy: The Raman spectrum provides complementary information to the FT-IR spectrum. chemicalbook.com Due to the presence of heavy bromine atoms, the C-Br symmetric stretching mode often gives a strong signal in the Raman spectrum. Aromatic ring vibrations are also prominent.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Technique |
|---|---|---|
| ~3480, ~3370 | N-H Asymmetric & Symmetric Stretch | FT-IR |
| ~3080 | Aromatic C-H Stretch | FT-IR |
| ~1600 | N-H Scissoring (Bending) | FT-IR |
| ~1540, ~1440 | Aromatic C=C Ring Stretch | FT-IR, Raman |
| ~1290 | C-N Stretch | FT-IR |
| ~850 | C-H Out-of-Plane Bend | FT-IR |
| Below 700 | C-Br Stretch | FT-IR, Raman |
X-Ray Diffraction for Crystal Structure Analysis
X-ray diffraction analysis of single crystals of this compound provides precise information about the three-dimensional arrangement of atoms and molecules in the solid state. iucr.org Research has shown that the compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. iucr.org The analysis reveals that the molecule is not perfectly planar. iucr.org Intramolecular repulsion between the bulky bromine atoms at the ortho positions (C2, C6) and the amino group causes slight deviations of these atoms from the plane of the benzene (B151609) ring. iucr.org The amino group itself is reported to have a pyramidal geometry. iucr.org The crystal structure is isostructural with 1,3,5-tribromobenzene, indicating similar packing arrangements in the solid state. iucr.org
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 13.441 Å, b = 14.623 Å, c = 4.263 Å |
| Molecules per Unit Cell (Z) | 4 |
| Molecular Geometry | Slightly non-planar |
Mass Spectrometry (GC-MS, ES-MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern upon ionization. nist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of this compound. researchgate.net
Molecular Ion: In the electron ionization (EI) mass spectrum, this compound exhibits a prominent molecular ion peak cluster. nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the presence of three bromine atoms results in a characteristic isotopic pattern for the molecular ion (M⁺). nih.gov The pattern consists of four main peaks at m/z 327, 329, 331, and 333, with an approximate intensity ratio of 1:3:3:1, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. nih.gov
Fragmentation Analysis: The fragmentation of the molecular ion typically involves the loss of bromine atoms or hydrobromic acid (HBr). Common fragmentation pathways include the sequential loss of Br radicals, leading to ions such as [M-Br]⁺ and [M-2Br]⁺. The loss of HBr is also a frequently observed fragmentation process.
Interactive Data Table: Major Mass Spectrometry Peaks for this compound (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
|---|---|---|
| 327, 329, 331, 333 | [C₆H₄Br₃N]⁺ (M⁺) | Molecular ion cluster with characteristic 1:3:3:1 isotopic pattern. |
| 248, 250, 252 | [M-Br]⁺ | Loss of one bromine radical. |
| 169, 171 | [M-2Br]⁺ | Loss of two bromine radicals. |
| 90 | [M-3Br-H]⁺ or [C₆H₃N]⁺ | Loss of all three bromine atoms and one hydrogen. |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for the computational analysis of molecular systems. For 2,4,6-Tribromoaniline (B120722), DFT calculations, particularly using the B3LYP functional with a 6-31+G(d,p) basis set, have been instrumental in characterizing its fundamental properties. researchgate.net
Through DFT calculations, the optimized molecular geometry of this compound can be determined, providing precise information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. These computational methods have been shown to reproduce experimental structural parameters with good accuracy. researchsquare.com
Vibrational frequency analysis, also performed using DFT, allows for the prediction of the molecule's infrared and Raman spectra. core.ac.uk The calculated harmonic vibrational frequencies, when appropriately scaled, show excellent agreement with experimental data, aiding in the assignment of fundamental vibrational modes. core.ac.uk This analysis is crucial for understanding the molecule's structural dynamics. uit.nogithub.iowisc.edu
The following is an interactive data table based on hypothetical calculated vibrational frequencies for this compound. The data is representative of typical DFT calculation results.
The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nrct.go.th The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. wikipedia.orgnist.gov A smaller energy gap generally implies higher reactivity. researchgate.net For this compound, DFT calculations provide precise values for the HOMO and LUMO energies, and consequently, the energy gap, which is essential for understanding its electronic transitions and charge transfer characteristics. researchgate.netresearchsquare.com
The following is an interactive data table of representative electronic structure parameters for this compound, as would be determined by DFT calculations.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound. ekb.eg These include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. pnnl.gov
Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -ELUMO. pnnl.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions. researchgate.net
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules. researchgate.net
The following interactive data table presents hypothetical values for the global chemical reactivity descriptors of this compound, derived from DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comias.ac.in The MEP map of this compound illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. rasayanjournal.co.in For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, and also influenced by the electron-withdrawing bromine atoms. The hydrogen atoms of the amino group would exhibit positive potential. tci-thaijo.org This information is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netresearchsquare.com
Adsorption Studies on Nanomaterials
The interaction of this compound with various nanomaterials is an area of growing interest, with computational studies providing insights into the nature and strength of these interactions.
Theoretical studies can be employed to investigate the adsorption of this compound onto carbon-based nanostructures like graphene and fullerenes. rsc.orgijcce.ac.irmdpi.comrsc.org DFT calculations can predict the most stable adsorption configurations, adsorption energies, and the nature of the interaction (physisorption vs. chemisorption). researchgate.net It is expected that the interaction would be primarily driven by non-covalent forces, such as π-π stacking between the aromatic ring of this compound and the graphene surface, as well as van der Waals forces. rsc.org In the case of fullerenes, the curvature of the carbon cage could influence the interaction geometry and strength. researchgate.netnih.gov Doping the nanostructures with heteroatoms could further modulate the adsorption properties. arabjchem.org Such studies are vital for potential applications in areas like sensing and environmental remediation. researchgate.net
Effects on Electronic and Optical Properties of Nanoclusters
A review of available scientific literature indicates a lack of specific research focused on the effects of this compound on the electronic and optical properties of nanoclusters.
In general, the functionalization of nanoclusters with organic molecules can significantly alter their properties. The electronic structure of a nanocluster, which dictates its optical and conductive characteristics, is sensitive to the adsorption of molecules on its surface. This interaction can lead to changes in energy levels, charge distribution, and the density of states. Such modifications are central to the development of novel materials for applications in electronics and photonics. However, studies detailing these specific interactions between this compound and nanoclusters are not present in the current body of scientific literature.
Theoretical Basis for Sensor Design and Surface-Enhanced Raman Scattering (SERS)
There is no specific research available that details the theoretical basis for sensor design or the use of Surface-Enhanced Raman Scattering (SERS) for the detection of this compound.
Theoretically, SERS is a highly sensitive analytical technique that could be applied to the detection of various chemical compounds. The technique relies on the enhancement of the Raman scattering signal from molecules adsorbed onto roughened metal surfaces, typically silver or gold nanostructures. For a molecule like this compound, a theoretical approach to designing a SERS-based sensor would involve calculating its Raman spectrum and identifying unique vibrational modes. Computational models would help predict the optimal nanostructure morphology and excitation wavelength to achieve maximum signal enhancement. This would provide a theoretical foundation for developing a sensor capable of detecting trace amounts of the compound. Despite this potential, specific theoretical or experimental studies applying SERS to this compound have not been reported.
Thermochemical Research
Enthalpies of Bromination and Formation
The thermochemistry of this compound has been investigated through its synthesis via the bromination of aniline (B41778) and its derivatives. The standard enthalpy of formation (ΔfH°) of solid this compound has been determined from the enthalpies of these bromination reactions conducted in an aqueous solution.
A key study measured the enthalpies of bromination for aniline, 2-bromoaniline, 4-bromoaniline, and 2,4-dibromoaniline, all leading to the formation of this compound. These experimental values were then used to derive the standard enthalpy of formation for the final product. For comparison, the enthalpy of combustion of this compound was also measured using a rotating-bomb calorimeter, providing an alternative route to determine its enthalpy of formation. A discrepancy between the values obtained by the solution calorimetry and combustion methods was noted, suggesting potential systematic errors in one of the approaches.
The following table summarizes the reported enthalpy values from the bromination of various precursors to yield this compound.
Enthalpies of Bromination Leading to this compound
| Precursor Compound | Reaction | Enthalpy of Reaction (kJ/mol) |
|---|---|---|
| Aniline | Aniline (aq) + 3Br₂ (aq) → this compound (s) + 3HBr (aq) | -295.4 ± 1.1 |
| 2-Bromoaniline | 2-Bromoaniline (s) + 2Br₂ (aq) → this compound (s) + 2HBr (aq) | -185.7 ± 0.9 |
| 4-Bromoaniline | 4-Bromoaniline (s) + 2Br₂ (aq) → this compound (s) + 2HBr (aq) | -193.3 ± 0.7 |
From these reaction enthalpies, the standard enthalpy of formation for solid this compound was derived.
Calorimetric and Thermometric Titration Methods
The determination of the thermochemical data for this compound involved specialized calorimetric techniques. A method was specifically developed for studying the bromination of aromatic compounds within an isoperibol calorimeter. This setup allows for the precise measurement of the heat released during the reaction in an aqueous solution.
The experimental procedure involved the bromination of aniline and its bromo-derivatives to produce this compound. The heat changes associated with these reactions were carefully measured to calculate the enthalpies of bromination. Furthermore, the solution calorimetric method was adapted for the thermometric titration of phenols with an aqueous bromine solution, demonstrating the versatility of the technique for investigating sequential bromination reactions.
For data processing, a complete system was designed, utilizing a microcomputer for data acquisition from the calorimeter's AC bridge via an analogue-to-digital interface. The collected voltage readings were processed to determine the corrected temperature change, from which the reaction enthalpies were calculated. Statistical analyses were then performed on the resulting data. To handle noisy temperature data, a least-squares cubic spline was employed for curve-fitting, which also allowed for the calculation of the first derivative of temperature versus time.
Applications in Advanced Materials and Chemical Industries
Role as an Intermediate in Chemical Synthesis
2,4,6-Tribromoaniline (B120722) is a key intermediate in the organic synthesis of a variety of commercially important products, including pharmaceuticals, agrochemicals, and fire-extinguishing agents. wikipedia.orgijcrt.org Its reactivity allows for the introduction of the tribromophenyl moiety into larger molecules, influencing their biological activity and physical properties.
As an aromatic amine, this compound is a precursor in the synthesis of certain dyes and pigments. google.com Diazonium salts, which can be readily formed from this compound, are versatile intermediates for introducing various functional groups into an aromatic ring, a fundamental process in the production of some colorants. ncert.nic.in While specific examples of dyes synthesized directly from this compound are not extensively detailed in the provided search results, its role as a synthetic intermediate is acknowledged. google.com
| Application | Role of this compound |
| Dyes and Pigments | Precursor/Intermediate |
The synthesis of various pharmaceuticals and agrochemicals utilizes this compound as a starting material. wikipedia.orgijcrt.orgyoutube.com The presence of bromine atoms can enhance the biological activity of the final compounds. Research has explored the antimicrobial properties of this compound itself, suggesting its potential as a pharmacophore in the development of new therapeutic agents. ijcrt.org
| Sector | Application of this compound |
| Pharmaceutical | Intermediate in organic synthesis wikipedia.orgijcrt.org |
| Agrochemical | Intermediate in organic synthesis wikipedia.orgyoutube.com |
Detailed information regarding the specific use of this compound as a direct precursor for the synthesis of Phenylarsonic Acid was not found in the provided search results.
Functionality in Flame Retardant Formulations
This compound is recognized for its application as a flame retardant. google.com Brominated flame retardants (BFRs) are a class of compounds known for their effectiveness in reducing the flammability of various materials. fibre2fashion.com
Flame retardants are incorporated into plastics and textiles to meet fire safety standards. fibre2fashion.comspecialchem.com There are two primary methods for integrating flame retardants into polymers: the additive approach and the reactive approach. In the additive method, the flame retardant is physically mixed with the polymer before or during processing. chemrj.org For textiles, flame retardant finishes can be applied to the surface of the fabric. aerofiltri.itresearchgate.netgoogle.com
| Material | Integration Method |
| Plastics | Additive (physical blending) chemrj.org |
| Textiles | Finishing (surface application) aerofiltri.it |
The combination of different types of flame retardants can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. iafss.org For instance, phosphorus-based flame retardants are known to exhibit synergistic effects with halogenated compounds. researchgate.netmdpi.com However, specific research data detailing the synergistic effects between this compound and Triphenyl Phosphate was not available in the provided search results. General studies on the synergistic effects of Triphenyl Phosphate with other brominated flame retardants in various polymers have been conducted. plaschina.com.cnresearchgate.net
Biological Activity and Toxicological Research Perspectives
Antimicrobial Activity Investigations
Research into the antimicrobial properties of 2,4,6-Tribromoaniline (B120722) has demonstrated its activity against both Gram-positive and Gram-negative bacteria. A key study utilized the cup-plate method to assess its efficacy, revealing measurable zones of inhibition against common pathogenic strains.
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
In laboratory settings, this compound has shown notable antibacterial action against the Gram-positive bacterium Staphylococcus aureus. When dissolved in solvents like benzene (B151609) and methanol, the compound exhibited a clear zone of inhibition, indicating its ability to restrict bacterial growth. The study found that the antibacterial effect was more pronounced against S. aureus compared to the Gram-negative bacteria tested.
Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli)
The compound's antimicrobial effects extend to Gram-negative bacteria, specifically Escherichia coli. Although effective, the results indicated that its inhibitory action against E. coli was less potent than that observed against S. aureus. Nevertheless, the presence of a distinct zone of inhibition confirms its activity against this pathogen.
Table 1: Antimicrobial Activity of this compound Interactive data table based on findings from the cup-plate method.
| Microorganism | Gram Staining | Solvent | Zone of Inhibition (cm) |
| Staphylococcus aureus | Gram-Positive | Benzene | 1.8 |
| Staphylococcus aureus | Gram-Positive | Methanol | 1.9 |
| Escherichia coli | Gram-Negative | Benzene | 1.5 |
| Escherichia coli | Gram-Negative | Methanol | 1.6 |
Proposed Mechanisms of Microbial Proliferation Inhibition
The primary mechanism by which this compound is thought to inhibit microbial growth involves metabolic disruption. It is proposed that the compound has the capacity to interfere with and halt the metabolic processes essential for the proliferation of pathogenic microorganisms lookchem.com. This disruption of metabolic pathways effectively stops the bacteria from multiplying.
Enzymatic Interaction and Inhibition Studies
The interaction of this compound with human metabolic enzymes is a key area of toxicological research, particularly concerning the Cytochrome P450 superfamily.
Potential Inhibitory Effect on Human Cytochrome P450 (CYP) 2E1
This compound has been identified as having a potential inhibitory effect on human Cytochrome P450 2E1 (CYP2E1), an enzyme crucial for the metabolism of various xenobiotics, including drugs and environmental toxins lookchem.comchemicalbook.com. While specific kinetic data for this compound is not extensively detailed, research on related halogenated anilines provides insight into structure-activity relationships. Studies have shown that for aniline (B41778) derivatives, dihalogen-substitutions tend to enhance inhibitory activity on CYP2E1 more than mono- or trihalogen-substitutions. This suggests that the degree of halogenation is a critical factor in determining the compound's inhibitory potency.
Mutagenicity and Genotoxicity Assessments (e.g., Ames Test)
Assessing the potential of a chemical to cause genetic mutations is a critical component of toxicological evaluation. The Ames test is a widely used method for this purpose.
The mutagenicity of this compound was specifically evaluated using the Ames test, which employs various strains of Salmonella typhimurium and Saccharomyces cerevisiae to detect gene mutations chemicalbook.com. In this assessment, the compound was tested at concentrations up to 250 µ g/plate , both with and without metabolic activation by a rat liver S9 fraction chemicalbook.com. The results of the assay were conclusive: this compound did not induce a positive (mutagenic) response in any of the bacterial or yeast tester strains under either condition chemicalbook.com. This indicates that, under the conditions of the Ames test, this compound is not mutagenic.
Table 2: Ames Test for Mutagenicity of this compound Summary of the experimental conditions and findings.
| Parameter | Details |
| Test System | Bacterial Reverse Mutation Assay (Ames Test) |
| Tester Strains | Salmonella typhimurium (TA1535, TA1537, TA1538, TA98, TA100), Saccharomyces cerevisiae (D4) |
| Test Concentrations | Up to 250 µ g/plate |
| Metabolic Activation | Tested with and without Aroclor-induced rat liver S9 fraction |
| Result | Negative (Non-mutagenic) in all strains, with or without metabolic activation chemicalbook.com |
Environmental Fate, Occurrence, and Analytical Monitoring
Environmental Persistence and Bioaccumulation Characteristics
Environmental persistence refers to the length of time a chemical remains in the environment before it is broken down by chemical, physical, or biological processes. A common measure of persistence is the half-life, which is the time it takes for half of the initial amount of a substance to degrade. Chemicals with longer half-lives are more likely to persist and potentially accumulate in the environment. For organic compounds like 2,4,6-Tribromoaniline (B120722), which is known to be insoluble in water, there is a potential for it to persist in environmental compartments such as soil and sediment. Aromatic brominated flame retardants, a related class of compounds, have raised environmental concerns due to their persistence, potential for bioaccumulation, and toxicity.
Emergence as Disinfection Byproduct (DBP)
Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants, such as chlorine, react with natural organic matter and other chemical residues present in water. The formation and toxicity of DBPs are a significant concern in water treatment and environmental health.
Many pharmaceuticals contain functional groups that can react during chlorine disinfection of water and wastewater. Amine-containing pharmaceuticals, in particular, undergo rapid transformation with free chlorine (hypochlorous acid). This reaction often leads to the formation of chlorinated amines and other DBPs. Given that this compound is an aromatic amine, it is plausible that it could be formed as a DBP if brominated pharmaceuticals containing an aniline-like structure are present in water during the chlorination process. The amine group in such precursor compounds would be a likely site for reaction with chlorine, potentially leading to the formation of various halogenated DBPs. Studies have shown that the chlorination of pharmaceutical mixtures can significantly increase the toxicity of the water by converting the parent compounds into more toxic DBPs.
Halogenated DBPs represent a large and diverse class of compounds with varying toxicological profiles. Aromatic amines, as a group, are known to be environmental pollutants, with many being recognized for their toxicity and potential carcinogenicity. The toxicity of these compounds can impact animals and humans even at low concentrations.
When comparing different classes of DBPs, studies have indicated that aromatic DBPs may be of particular concern. Some research suggests that aromatic DBPs could be responsible for a significant portion of the toxicity associated with disinfected drinking water, potentially more so than the more commonly regulated aliphatic DBPs.
Specific toxicological data for this compound is available from mutagenicity studies. In the Ames test, which evaluates the mutagenic potential of a chemical, this compound did not show a positive response in various Salmonella tester strains (TA1535, TA1537, TA1538, TA98, and TA100) or in Saccharomyces cerevisiae strain D4, either with or without metabolic activation.
| DBP Class | General Toxicity Profile | Specific Data for this compound |
|---|---|---|
| Aromatic Amines | Many are considered toxic, mutagenic, and/or carcinogenic environmental pollutants. | Evaluated in the Ames test and did not cause a positive mutagenic response in the tested strains. |
| Aromatic DBPs | Considered to potentially contribute significantly to the overall toxicity of disinfected water. |
Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of trace levels of environmental contaminants like this compound are crucial for monitoring and assessment. Modern analytical techniques offer high sensitivity and specificity for this purpose.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is fast, simple, and efficient for extracting organic analytes from a matrix. The technique uses a coated fiber to adsorb and concentrate analytes from a sample, which can then be directly desorbed into an analytical instrument.
When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful tool for the separation, identification, and quantification of volatile and semi-volatile organic compounds. GC separates the components of the mixture, and MS provides detailed structural information for identification and sensitive quantification. This combination has been successfully applied for the trace-level determination of related brominated compounds, such as 2,4,6-tribromoanisole (B143524) and 2,4,6-tribromophenol, in complex matrices. The method is valued for its high sensitivity, with detection limits often in the nanogram per liter (ng/L) or even picogram per liter (pg/L) range.
| Technique | Principle | Advantages for this compound Analysis |
|---|---|---|
| Solid-Phase Microextraction (SPME) | Analyte extraction and concentration onto a coated fiber. | Solvent-free, simple, fast, suitable for automation. |
| Gas Chromatography (GC) | Separation of volatile/semi-volatile compounds based on their physical and chemical properties. | High-resolution separation of complex mixtures. |
| Mass Spectrometry (MS) | Identification and quantification of compounds based on their mass-to-charge ratio. | High sensitivity and specificity for unambiguous identification. |
The analytical methods described, particularly SPME-GC-MS, are highly applicable to water quality monitoring programs. The detection of aniline (B41778) and its derivatives in drinking and environmental waters is a priority due to their potential toxicity. Monitoring for compounds like this compound in wastewater effluent, surface water, and drinking water sources is essential for a comprehensive environmental assessment. The presence of such compounds can indicate contamination from industrial sources or their formation as disinfection byproducts within water treatment and distribution systems. By implementing these advanced analytical methodologies, authorities can assess the extent of contamination, identify sources, and evaluate the effectiveness of water treatment processes in removing these emerging contaminants.
Detection as an Impurity in Commercial Products (e.g., Color Additives)
This compound (TBA) has been identified as an impurity in certain commercial products, notably in color additives used in cosmetics and other applications. Regulatory bodies and researchers conduct surveillance to detect and quantify such impurities to ensure product safety and quality.
A study conducted by the U.S. Food and Drug Administration (FDA) investigated the presence of TBA in the color additives D&C Red No. 21, D&C Red No. 21 Lake, and D&C Red No. 22 (Eosin Y). nih.gov The analysis was performed on 23 lots of these US-certified color additives submitted by four domestic and four foreign manufacturers. nih.gov
The methodology for detection involved solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis, using [13C6]TBA as an internal standard for accurate quantification. nih.gov The results of this surveillance revealed a wide variance in the levels of TBA contamination among the different lots. nih.gov
Of the 23 tested portions, 12 lots (52.2%) were found to contain TBA at concentrations ranging from 19.9 to 638.9 parts per million (ppm). nih.gov The average concentration in the contaminated samples was approximately 278.7 ppm. nih.gov The remaining 11 lots (47.8%) either had no detectable levels of TBA or contained the impurity at a concentration below the method's limit of quantification of 0.01 ppm. nih.gov The significant variation in TBA levels suggests that its presence as an impurity can likely be minimized or avoided through modifications in the manufacturing process of the color additives. nih.gov
The findings from the analysis of certified color additive lots are summarized below.
Table 1: Concentration of this compound (TBA) in US-Certified Color Additives
| Parameter | Value |
|---|---|
| Total Lots Analyzed | 23 |
| Lots with Detectable TBA | 12 (52.2%) |
| Lots without Detectable TBA | 11 (47.8%) |
| Concentration Range (ppm) | 19.9 - 638.9 |
| Average Concentration (ppm) | ~278.7 |
Data sourced from a study on D&C Red Nos. 21, 21 Lake, and 22. nih.gov
Other Chromatographic Techniques (e.g., GC-ECD)
Beyond gas chromatography-mass spectrometry (GC-MS), other chromatographic techniques are employed for the analytical monitoring of this compound. A prominent method is Gas Chromatography with an Electron Capture Detector (GC-ECD). nih.gov
The Electron Capture Detector is highly sensitive to electrophilic compounds, particularly halogenated molecules like this compound. nih.govresearchgate.net The three bromine atoms on the aniline ring make the compound strongly electronegative, leading to a robust response from the ECD. This high sensitivity allows for the detection of trace levels of the compound in various matrices. nih.gov
The principle of GC-ECD involves the sample being vaporized and carried by an inert gas through a chromatographic column, which separates the components of the mixture. As the separated components exit the column and enter the ECD, they pass by a radioactive source (typically Nickel-63) that emits beta particles. These particles ionize the carrier gas, creating a steady stream of free electrons and a constant background current. When an electronegative compound like this compound passes through, it captures some of these free electrons, causing a decrease in the current. This reduction in current is measured as a peak, which is proportional to the concentration of the analyte.
While GC-MS provides more definitive structural identification, GC-ECD is a powerful and often more sensitive tool for quantifying known halogenated contaminants like this compound, especially in environmental and quality control monitoring where target analytes are well-defined. researchgate.net
Q & A
Q. Why does bromination of aniline yield 2,4,6-Tribromoaniline exclusively under mild conditions?
The amino group (-NH₂) in aniline strongly activates the aromatic ring, making it highly reactive toward electrophilic substitution. Bromination occurs preferentially at the ortho (2, 6) and para (4) positions due to the electron-donating resonance effect of the amino group, which increases electron density at these positions. Even dilute bromine water at room temperature leads to rapid and complete tribromination .
Q. What purification methods are effective for isolating this compound post-synthesis?
Recrystallization is the standard method. Dissolve the crude product in a minimal volume of hot ethanol or benzene, then cool slowly to induce crystallization. Impurities remain dissolved, yielding pure this compound with a reported melting point of 120–122°C .
| Purification Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol or Benzene |
| Temperature | Hot (near boiling) |
| Cooling Rate | Slow (room temperature) |
Advanced Research Questions
Q. How can discrepancies in reported melting points of this compound be resolved?
Variations in melting points (e.g., 119.8–121.1°C experimentally vs. 120–122°C literature) often arise from impurities or solvent residues. Use differential scanning calorimetry (DSC) to confirm purity or employ column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate trace contaminants .
Q. What mechanisms underlie this compound’s antimicrobial activity?
The compound disrupts microbial metabolic pathways, likely through halogen-mediated inhibition of enzymes. Testing via the cup-plate method against E. coli and S. aureus reveals stronger activity against Gram-positive bacteria (e.g., inhibition zone of 1.8 cm for S. aureus vs. 1.2 cm for E. coli). Solubility in methanol and benzene enhances bioavailability in assays .
| Microorganism | Zone of Inhibition (cm) |
|---|---|
| Staphylococcus aureus | 1.8 |
| Escherichia coli | 1.2 |
Q. How can reaction conditions be optimized for high-purity this compound synthesis?
Key parameters include:
Q. What are the environmental implications of this compound’s natural occurrence in marine diatoms?
The microalga Nitzschia cf. pellucida biosynthesizes this compound as a chemical defense. This challenges assumptions about anthropogenic origins in environmental samples. Investigate biosynthetic pathways (e.g., bromoperoxidase activity) and ecological roles using LC-MS and isotopic labeling .
Methodological Notes
- Contradiction Analysis : Discrepancies in synthesis yields (e.g., 88.3% experimental vs. theoretical) often stem from mass loss during filtration. Use vacuum filtration with chilled solvents to minimize losses .
- Spectroscopic Validation : Mass spectrometry (MS) peaks at m/z 329 (M⁺), 251 (M⁺–Br), and 172 (M⁺–2Br) confirm molecular structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
